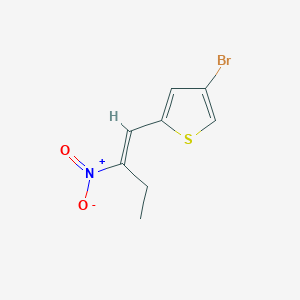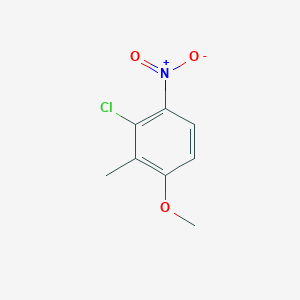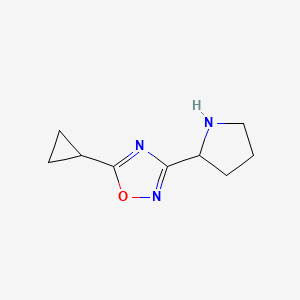
5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole est un composé hétérocyclique qui présente une combinaison unique d'un groupe cyclopropyle, d'un cycle pyrrolidine et d'un cycle oxadiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du chlorure de cyclopropylcarbonyle avec la 2-pyrrolidinone en présence d'une base, suivie d'une cyclisation avec de l'hydrate d'hydrazine pour former le cycle oxadiazole.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse implique probablement des étapes similaires aux méthodes de laboratoire, mises à l'échelle pour s'adapter à des quantités plus importantes et optimisées pour l'efficacité et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont couramment employés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des halogènes ou des groupes alkyles.
Applications De Recherche Scientifique
Le 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du this compound n'est pas entièrement compris. Il est considéré comme interagissant avec des cibles et des voies moléculaires spécifiques, inhibant potentiellement des enzymes ou se liant à des récepteurs impliqués dans les processus pathologiques. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes exacts.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2-oxazole
Unicité
Le 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole est unique en raison de la présence du cycle oxadiazole, qui confère des propriétés chimiques et biologiques distinctes par rapport aux composés similaires avec des cycles hétérocycliques différents
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5-cyclopropyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-2-7(10-5-1)8-11-9(13-12-8)6-3-4-6/h6-7,10H,1-5H2 |
Clé InChI |
UGFFSFDBYPZUBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NOC(=N2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)
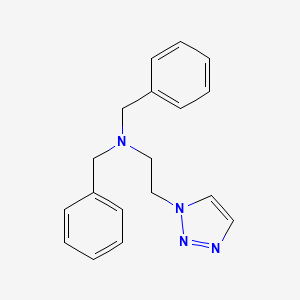

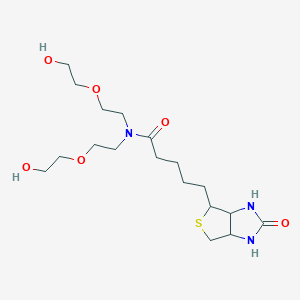
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)


